Z-D-Asn(Trt)-OH
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Overview
Description
Z-D-Asn(Trt)-OH is a complex organic compound with a unique structure that includes an amino group, a carbonyl group, and a trityl-protected amino acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z-D-Asn(Trt)-OH typically involves multiple steps, starting from readily available starting materials One common approach is to begin with the protection of the amino group using a trityl group
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as crystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Z-D-Asn(Trt)-OH can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as alkyl halides. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Z-D-Asn(Trt)-OH has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein modifications.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Z-D-Asn(Trt)-OH involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The pathways involved may include inhibition or activation of enzymatic reactions, modulation of protein-protein interactions, and changes in cellular signaling.
Comparison with Similar Compounds
Similar Compounds
(2R)-4-amino-4-oxo-2-[phenylmethoxycarbonyl(trityl)amino]pentanoic acid: Similar structure with an additional carbon in the backbone.
(2R)-4-amino-4-oxo-2-[phenylmethoxycarbonyl(trityl)amino]hexanoic acid: Similar structure with two additional carbons in the backbone.
Uniqueness
The uniqueness of Z-D-Asn(Trt)-OH lies in its specific combination of functional groups and the trityl protection, which provides stability and reactivity in various chemical reactions. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(2R)-4-amino-4-oxo-2-[phenylmethoxycarbonyl(trityl)amino]butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H28N2O5/c32-28(34)21-27(29(35)36)33(30(37)38-22-23-13-5-1-6-14-23)31(24-15-7-2-8-16-24,25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-20,27H,21-22H2,(H2,32,34)(H,35,36)/t27-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VARYHNBMKBNAJL-HHHXNRCGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)N(C(CC(=O)N)C(=O)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N([C@H](CC(=O)N)C(=O)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H28N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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